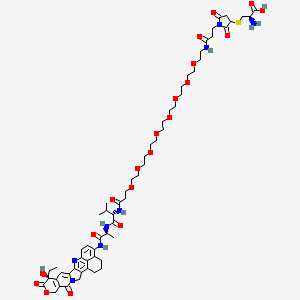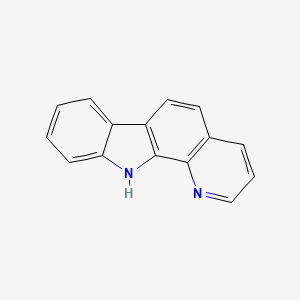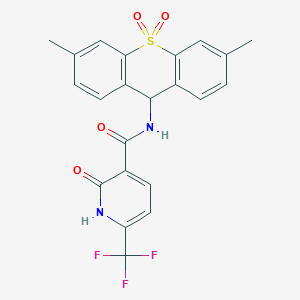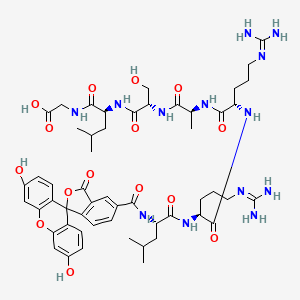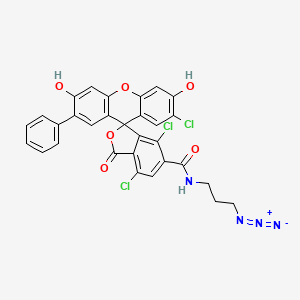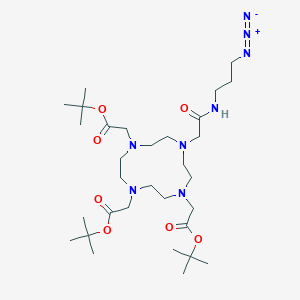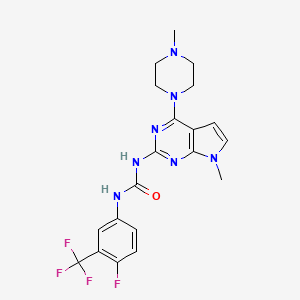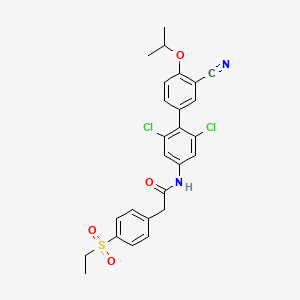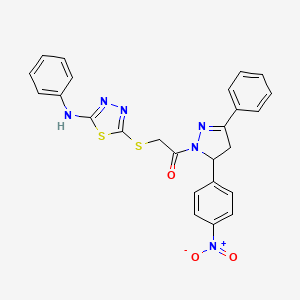
Egfr-IN-84
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-84 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane tyrosine kinase receptor involved in the regulation of cellular proliferation, differentiation, and survival. This compound has shown significant potential in cancer research, particularly in targeting lung cancer cells .
Preparation Methods
The synthesis of Egfr-IN-84 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but they typically involve large-scale synthesis using similar reaction conditions and purification processes.
Chemical Reactions Analysis
Egfr-IN-84 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols .
Scientific Research Applications
Egfr-IN-84 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of EGFR inhibition and to develop new inhibitors with improved efficacy and selectivity. In biology, this compound is used to investigate the role of EGFR in cellular signaling pathways and to study the effects of EGFR inhibition on cell proliferation and survival. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including lung cancer, by inhibiting the growth and proliferation of cancer cells . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting EGFR .
Mechanism of Action
Egfr-IN-84 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the autophosphorylation of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . The inhibition of EGFR signaling leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Egfr-IN-84 is similar to other EGFR inhibitors, such as erlotinib, gefitinib, afatinib, and osimertinib. it has unique properties that distinguish it from these compounds. For example, this compound has a higher potency and selectivity for EGFR compared to some of the other inhibitors . Additionally, it has shown efficacy in overcoming resistance mechanisms that limit the effectiveness of other EGFR inhibitors . Similar compounds include erlotinib, gefitinib, afatinib, and osimertinib .
Properties
Molecular Formula |
C25H20N6O3S2 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[3-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C25H20N6O3S2/c32-23(16-35-25-28-27-24(36-25)26-19-9-5-2-6-10-19)30-22(18-11-13-20(14-12-18)31(33)34)15-21(29-30)17-7-3-1-4-8-17/h1-14,22H,15-16H2,(H,26,27) |
InChI Key |
CGHOGBDIPXGGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CSC3=NN=C(S3)NC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
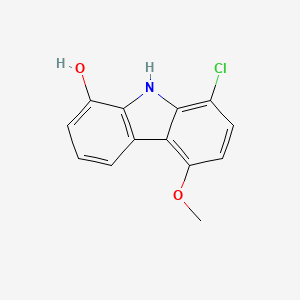
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
